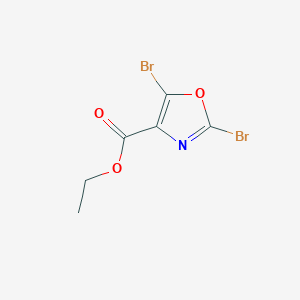
(2R,3R,4S,5R,6S)-2-((Benzoyloxy)methyl)-6-(ethylthio)-4-hydroxytetrahydro-2H-pyran-3,5-diyl dibenzoate
Übersicht
Beschreibung
(2R,3R,4S,5R,6S)-2-((Benzoyloxy)methyl)-6-(ethylthio)-4-hydroxytetrahydro-2H-pyran-3,5-diyl dibenzoate is a useful research compound. Its molecular formula is C29H28O8S and its molecular weight is 536.6. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
It is known that thioglycosides, such as this compound, are often used as glycosyl donors in carbohydrate synthesis . They can interact with various enzymes involved in carbohydrate metabolism .
Mode of Action
It is known that thioglycosides are activated by a variety of catalysts to form glycosidic bonds . This process involves the interaction of the thioglycoside with its target, leading to changes in the target’s structure and function .
Biochemical Pathways
Ethyl 2,4,6-Tri-O-Benzoyl-Beta-D-Thiogalactopyranoside is involved in the glycosylation of spirostanols . Glycosylation is a critical biochemical pathway that modifies proteins and lipids, affecting their stability, activity, and cellular location. The downstream effects of this pathway can influence a variety of biological processes, including cell-cell interaction, immune response, and pathogen recognition .
Pharmacokinetics
The compound’s predicted boiling point is 6568±550 °C, and its predicted density is 132±01 g/cm3 . These properties may influence the compound’s bioavailability.
Result of Action
The molecular and cellular effects of Ethyl 2,4,6-Tri-O-Benzoyl-Beta-D-Thiogalactopyranoside’s action depend on the specific targets and pathways it affects. As a glycosylating agent, it can modify the structure and function of target molecules, potentially influencing various cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ethyl 2,4,6-Tri-O-Benzoyl-Beta-D-Thiogalactopyranoside. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s reactivity and interactions with its targets . .
Biochemische Analyse
Biochemical Properties
ETHYL 2,4,6-TRI-O-BENZOYL-BETA-D-THIOGALACTOPYRANOSIDE plays a crucial role in biochemical reactions, particularly in the synthesis of glycosides and other carbohydrate derivatives. It interacts with enzymes such as glycosyltransferases, which facilitate the transfer of glycosyl groups to acceptor molecules. This interaction is essential for the formation of glycosidic bonds, which are pivotal in the structure and function of many biological molecules. Additionally, the compound’s benzoyl groups enhance its stability and reactivity in these biochemical processes .
Cellular Effects
ETHYL 2,4,6-TRI-O-BENZOYL-BETA-D-THIOGALACTOPYRANOSIDE influences various cellular processes, including cell signaling pathways and gene expression. It has been observed to modulate the activity of certain transcription factors, thereby affecting the expression of genes involved in cellular metabolism and growth. The compound’s impact on cell signaling pathways, such as the MAPK and PI3K pathways, suggests its potential role in regulating cell proliferation and apoptosis .
Molecular Mechanism
At the molecular level, ETHYL 2,4,6-TRI-O-BENZOYL-BETA-D-THIOGALACTOPYRANOSIDE exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby altering their catalytic activity. For instance, its interaction with glycosyltransferases involves binding to the enzyme’s active site, facilitating the transfer of glycosyl groups. This mechanism is crucial for the synthesis of glycosidic bonds and the formation of complex carbohydrates .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ETHYL 2,4,6-TRI-O-BENZOYL-BETA-D-THIOGALACTOPYRANOSIDE have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions. Long-term studies have shown that it can maintain its biochemical activity for extended periods, making it suitable for prolonged experimental use. Its effects on cellular function may diminish over time due to gradual degradation .
Dosage Effects in Animal Models
The effects of ETHYL 2,4,6-TRI-O-BENZOYL-BETA-D-THIOGALACTOPYRANOSIDE vary with different dosages in animal models. At low doses, it has been observed to enhance cellular metabolism and promote growth. At high doses, it can exhibit toxic effects, including cellular apoptosis and tissue damage. These threshold effects highlight the importance of dosage optimization in experimental and therapeutic applications .
Metabolic Pathways
ETHYL 2,4,6-TRI-O-BENZOYL-BETA-D-THIOGALACTOPYRANOSIDE is involved in several metabolic pathways, particularly those related to carbohydrate metabolism. It interacts with enzymes such as glycosidases and glycosyltransferases, influencing the synthesis and breakdown of glycosidic bonds. These interactions can affect metabolic flux and the levels of various metabolites, thereby impacting overall cellular metabolism .
Eigenschaften
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,5-dibenzoyloxy-6-ethylsulfanyl-4-hydroxyoxan-2-yl]methyl benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28O8S/c1-2-38-29-25(37-28(33)21-16-10-5-11-17-21)23(30)24(36-27(32)20-14-8-4-9-15-20)22(35-29)18-34-26(31)19-12-6-3-7-13-19/h3-17,22-25,29-30H,2,18H2,1H3/t22-,23+,24+,25-,29+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBGUMRQZNXDISS-HGQALCJKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1C(C(C(C(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCS[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801204306 | |
| Record name | β-D-Galactopyranoside, ethyl 1-thio-, 2,4,6-tribenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801204306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
536.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1423018-01-2 | |
| Record name | β-D-Galactopyranoside, ethyl 1-thio-, 2,4,6-tribenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1423018-01-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | β-D-Galactopyranoside, ethyl 1-thio-, 2,4,6-tribenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801204306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2,4,6-tri-O-benzoyl-1-thio-β-D-galactopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.234.022 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Ethyl-1,2,3,4-tetrahydro-benzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B3021271.png)






![2-Butenoic acid, 4-[(t-butoxycarbonyl)amino]-, ethyl ester](/img/structure/B3021283.png)
![ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate](/img/structure/B3021285.png)



